Tonabersat

Vue d'ensemble

Description

Tonabersat is a novel cis benzopyran derivative known for its efficacy against neuronal hyperexcitability and neurogenic inflammation. It has been investigated for its potential in treating migraines, glioblastoma, and other central nervous system disorders. This compound functions primarily as a gap junction modulator, specifically targeting connexin 43 hemichannels .

Applications De Recherche Scientifique

Tonabersat has a wide range of scientific research applications:

Chemistry: Used as a model compound to study gap junction modulation and connexin hemichannel inhibition.

Biology: Investigated for its role in reducing neuroinflammation and protecting against central nervous system injuries.

Medicine: Explored as a potential treatment for migraines, glioblastoma, and multiple sclerosis due to its ability to inhibit connexin 43 hemichannels and reduce neuroinflammatory markers

Industry: Potential applications in developing new therapeutic agents targeting gap junctions and connexin hemichannels

Mécanisme D'action

Tonabersat exerts its effects by inhibiting connexin 43 hemichannels, which are involved in the release of adenosine triphosphate and other signaling molecules during neuroinflammation and central nervous system injuries. By blocking these hemichannels, this compound reduces the spread of inflammation and neuronal damage. It also inhibits cortical spreading depression, a key mechanism underlying migraines .

Orientations Futures

Tonabersat has potential as an effective adjuvant treatment for Glioblastoma (GB), and its established safety profile from clinical trials in migraine treatment presents a promising foundation for further exploration . Daily this compound administration, both preceding and following radiotherapy, emerges as a promising approach for maximizing survival outcomes .

Analyse Biochimique

Biochemical Properties

Role in Biochemical Reactions: Tonabersat primarily interacts with connexin 43 (Cx43) hemichannels. These channels play a crucial role in secondary lesion spread, edema, inflammation, and neuronal loss following CNS injuries. Cx43 hemichannels are considered “pathological pores” due to their involvement in neuroinflammation and chronic inflammatory diseases .

Interactions with Biomolecules: this compound directly inhibits Cx43 hemichannel opening. During ischemia and reperfusion phases, it significantly reduces ATP release mediated by these hemichannels. This effect has been confirmed using electrophysiology . Additionally, this compound reduces connexin43 gap junction coupling at higher concentrations, leading to internalization and degradation of junctional plaques via the lysosomal pathway .

Cellular Effects

Impact on Cell Function: this compound influences cell function by modulating Cx43 hemichannels. By blocking ATP release, it mitigates neuroinflammatory responses. In experimental autoimmune encephalomyelitis (EAE) mice (a model for multiple sclerosis), this compound reduced microglial activation (ionized calcium-binding adapter molecule 1, Iba1) and astrogliosis (glial fibrillary acidic protein, GFAP) while preserving myelin basic protein (MBP) expression .

Molecular Mechanism

This compound’s mechanism of action involves inhibiting Cx43 hemichannels. By doing so, it suppresses NOD-like receptor protein 3 (NLRP3) inflammasome assembly and activation. This prevents downstream inflammation and contributes to its neuroprotective effects .

Méthodes De Préparation

Tonabersat is synthesized through a series of chemical reactions involving benzopyran derivatives. The synthetic route typically includes the following steps:

Formation of the benzopyran core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of functional groups such as hydroxyl, acetyl, and amide groups to the benzopyran core.

Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.

Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring consistency, purity, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .

Analyse Des Réactions Chimiques

Tonabersat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups on the benzopyran core.

Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Tonabersat is unique compared to other gap junction modulators due to its specific targeting of connexin 43 hemichannels and its ability to penetrate the blood-brain barrier. Similar compounds include:

Carbenoxolone: Another gap junction inhibitor but with broader activity and less specificity.

Meclofenamic acid: A nonsteroidal anti-inflammatory drug that also inhibits gap junctions but with different pharmacological properties.

Gap19: A peptide inhibitor of connexin 43 hemichannels with a different mechanism of action

This compound’s specificity and ability to cross the blood-brain barrier make it a promising candidate for treating central nervous system disorders .

Propriétés

IUPAC Name |

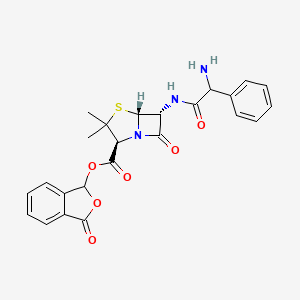

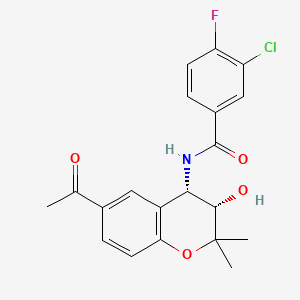

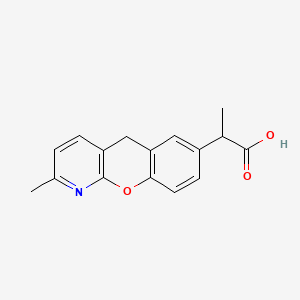

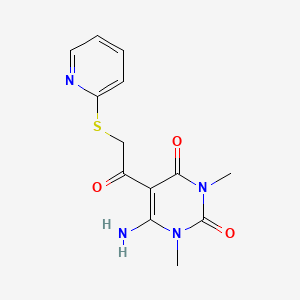

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIIRNOPGJTBJD-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169923 | |

| Record name | Tonabersat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175013-84-0 | |

| Record name | Tonabersat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tonabersat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tonabersat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TONABERSAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XD9773ZMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tonabersat?

A1: this compound is proposed to primarily act by blocking connexin hemichannels, particularly connexin 43 (Cx43) hemichannels. [, , , , , ] These hemichannels are involved in intercellular communication and the release of signaling molecules, such as adenosine triphosphate (ATP).

Q2: How does this compound's inhibition of connexin 43 hemichannels affect the inflammasome pathway?

A2: this compound's blockade of Cx43 hemichannels reduces the release of ATP, a critical signaling molecule involved in activating the NLRP3 inflammasome. [, , , ] This inhibition of ATP release subsequently disrupts inflammasome assembly and downstream pro-inflammatory cytokine production.

Q3: What is the proposed link between this compound's mechanism of action and its potential in treating migraine?

A3: this compound's ability to inhibit cortical spreading depression (CSD), a wave of neuronal and glial depolarization in the brain, is thought to contribute to its potential in migraine treatment. [, , , , ] CSD is believed to be a key mechanism underlying migraine aura and potentially triggers migraine pain. This compound's inhibition of CSD is attributed to its modulation of neuronal-glial communication, possibly through its action on connexin channels.

Q4: How does this compound affect the trigeminal ganglion in the context of migraine?

A4: Studies suggest that this compound inhibits gap junction communication between neurons and satellite glial cells within the trigeminal ganglion. [, ] This inhibition potentially reduces peripheral sensitization within the ganglion, which plays a role in migraine pain processing.

Q5: What is the molecular formula and weight of this compound?

A5: The scientific literature provided does not explicitly state the molecular formula or weight of this compound. Further research in chemical databases or publications is needed for this information.

Q6: Is there any available spectroscopic data on this compound?

A6: The provided literature does not include details regarding spectroscopic data for this compound. Consult chemical databases or publications focused on this compound's chemical characterization for this information.

Q7: How does this compound perform under various environmental conditions?

A7: The provided research papers do not provide detailed information on the material compatibility and stability of this compound under varying conditions. Further investigation into relevant studies is required.

Q8: Does this compound exhibit any catalytic properties?

A8: The research primarily focuses on this compound's role as a modulator of connexin channels and its therapeutic potential in various diseases. No catalytic properties are mentioned or investigated in the provided papers.

Q9: Have there been any computational studies, such as molecular modeling or simulations, conducted on this compound?

A9: The provided research papers do not mention any specific computational chemistry studies or molecular modeling efforts on this compound.

Q10: Are there any established QSAR models for this compound or its analogs?

A10: No information regarding QSAR models specifically for this compound or its analogs is available in the provided literature.

Q11: How do structural modifications of this compound affect its activity, potency, and selectivity?

A11: The documents do not offer insights into the structure-activity relationship (SAR) of this compound. Specific studies focusing on the impact of structural modifications on this compound's pharmacological profile would be required to address this question.

Q12: What is known about the stability of this compound under different storage conditions?

A12: The research papers do not elaborate on the stability of this compound under various storage conditions. Refer to specific stability studies or drug formulation literature.

Q13: What formulation strategies have been explored to enhance this compound's stability, solubility, or bioavailability?

A13: The provided papers do not mention specific formulation strategies employed for this compound.

Q14: What in vitro models have been used to study this compound's effects?

A17: Researchers have employed human retinal pigment epithelial cells (ARPE-19) to investigate this compound's impact on inflammasome activation and epithelial-mesenchymal transition associated with diabetic retinopathy. [, ]

Q15: What animal models have been utilized to evaluate this compound's efficacy?

A15: this compound's therapeutic potential has been assessed in various animal models, including:

- Diabetic Retinopathy: Non-obese diabetic (NOD) mice []

- Multiple Sclerosis: Myelin oligodendrocyte glycoprotein 35–55-induced experimental autoimmune encephalomyelitis (MOG35–55 EAE) mice []

- Glioblastoma: F98 Fischer rat model [, ]

- Migraine: Studies investigating this compound's effect on cortical spreading depression (CSD) in cats. []

Q16: Have clinical trials been conducted with this compound, and what were the outcomes?

A16: Yes, multiple clinical trials have investigated this compound, primarily focusing on migraine. Findings suggest:

- Migraine Prophylaxis: Some trials indicated a potential preventive effect of this compound on migraine with aura, while others did not show a statistically significant benefit over placebo. [, , , , ]

- Acute Migraine Treatment: Trials evaluating this compound for acute migraine relief yielded conflicting results, with some showing potential and others showing no significant benefit over placebo. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

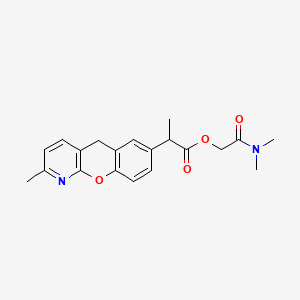

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![2-[[6-[[[2-(3-Hydroxypropyl)-5-Methylphenyl]amino]methyl]-2-[[3-(4-Morpholinyl)propyl]amino]-1h-Benzimidazol-1-Yl]methyl]-6-Methyl-3-Pyridinol](/img/structure/B1682921.png)